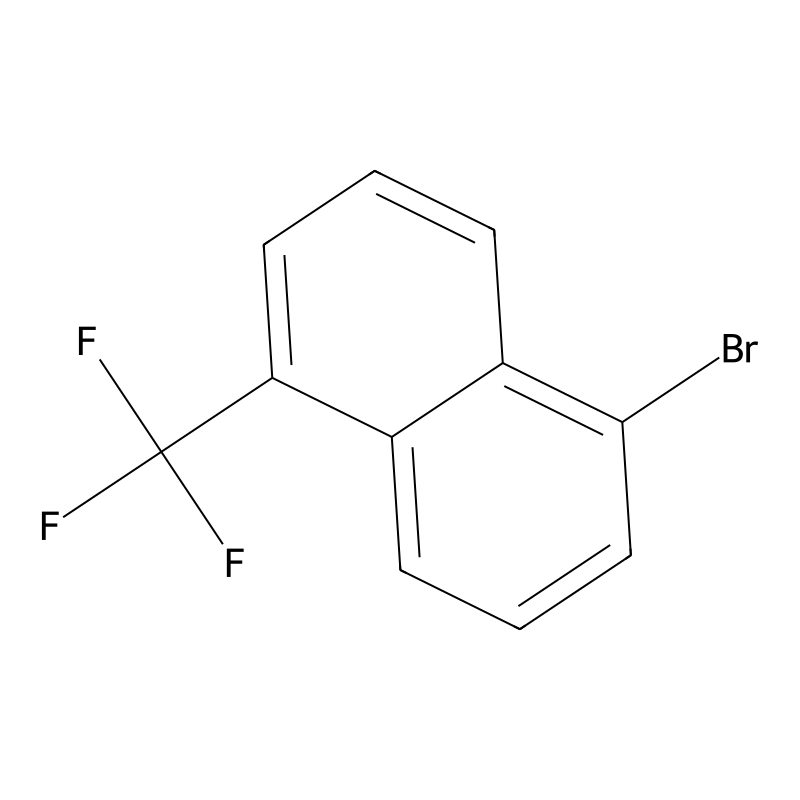

1-Bromo-5-(trifluoromethyl)naphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Chemical Properties and Potential Uses

Scientific databases primarily focus on the compound's identity, chemical structure, and basic properties like molecular weight and CAS number [, , ]. This suggests that research on this specific molecule might be in its early stages. However, its structure with a halogen (bromine) and a trifluoromethyl group hints at potential applications. Trifluoromethyl groups are known for introducing electron-withdrawing character to a molecule, which can be useful in medicinal chemistry and material science.

Future Research Directions

Based on the presence of the trifluoromethyl group, future research on 1-Bromo-5-(trifluoromethyl)naphthalene could explore its potential as:

- A building block for the synthesis of more complex molecules with desired properties for applications in pharmaceuticals or materials science.

- A precursor for the introduction of the trifluoromethyl group into other molecules.

1-Bromo-5-(trifluoromethyl)naphthalene is an organic compound characterized by the molecular formula CHBrF. This compound is a derivative of naphthalene, featuring a bromine atom at the 1-position and a trifluoromethyl group at the 5-position. The presence of these substituents contributes to its unique chemical properties, making it a subject of interest in various scientific research applications, particularly in organic synthesis and material science .

- Substitution Reactions: The bromine atom can be substituted by various nucleophiles, allowing for the formation of different derivatives.

- Coupling Reactions: This compound is capable of participating in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds, which are valuable intermediates in organic synthesis.

- Oxidation and Reduction: The trifluoromethyl group may undergo oxidation or reduction under specific conditions, leading to the generation of various derivatives.

While specific biological activities of 1-bromo-5-(trifluoromethyl)naphthalene are not extensively documented, compounds with similar structures often exhibit significant biological properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their pharmacological profiles. Therefore, research into this compound may reveal potential bioactive properties as a precursor for drug discovery and development.

Several methods exist for synthesizing 1-bromo-5-(trifluoromethyl)naphthalene:

- Bromination: One common method involves the bromination of 5-(trifluoromethyl)naphthalene using bromine or a brominating agent under controlled conditions. This reaction typically requires solvents such as dichloromethane and is performed at low temperatures to ensure selective bromination at the desired position .

- Trifluoromethylation: A novel catalytic process has been developed for the trifluoromethylation of bromoaromatic compounds, utilizing reagents that facilitate the introduction of the trifluoromethyl group effectively .

1-Bromo-5-(trifluoromethyl)naphthalene finds diverse applications across various fields:

- Organic Synthesis: It serves as a crucial building block for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

- Material Science: The compound is utilized in creating advanced materials such as liquid crystals and polymers due to its unique electronic properties.

- Medicinal Chemistry: Researchers are exploring its potential as a precursor for bioactive compounds, investigating its role in drug discovery and development.

Interaction studies involving 1-bromo-5-(trifluoromethyl)naphthalene primarily focus on its reactivity in cross-coupling reactions like Suzuki-Miyaura. These studies examine how this compound interacts with various nucleophiles and boronic acids under different catalytic conditions, providing insights into its potential utility in synthetic chemistry .

1-Bromo-5-(trifluoromethyl)naphthalene can be compared with other naphthalene derivatives based on their structural features and reactivity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Bromo-2-(trifluoromethyl)naphthalene | Bromine at position 1, trifluoromethyl at position 2 | Different reactivity due to substitution pattern |

| 1-Chloro-5-(trifluoromethyl)naphthalene | Chlorine instead of bromine | Variation in reactivity affecting types of reactions |

| 1-Bromo-6-(trifluoromethyl)naphthalene | Bromine at position 1, trifluoromethyl at position 6 | Distinct electronic properties due to different substitution |

| 5-Bromo-naphthalene | Bromine only at position 5 | Lacks trifluoromethyl group; different applications |

The uniqueness of 1-bromo-5-(trifluoromethyl)naphthalene lies in its specific substitution pattern that imparts distinct electronic and steric properties, making it particularly valuable for targeted synthetic applications in organic chemistry .

Systematic Naming and Molecular Formula

The IUPAC name 1-bromo-5-(trifluoromethyl)naphthalene derives from the parent naphthalene system, with substituents numbered according to the lowest possible locants. The bromine atom occupies position 1, while the trifluoromethyl group is at position 5 (Figure 1). The CAS registry number, 117539-59-0, uniquely identifies this compound in chemical databases.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₆BrF₃ | |

| Molecular weight (g/mol) | 275.06 | |

| XLogP3 | 4.7 |

Structural and Electronic Characteristics

The naphthalene core provides a rigid, planar framework, while the -CF₃ group introduces strong electron-withdrawing effects. This polarizes the aromatic ring, enhancing electrophilic substitution at the bromine-bearing position. Computational studies indicate that the -CF₃ group reduces electron density at the 1-position, facilitating oxidative addition in palladium-catalyzed reactions.

Direct bromination and trifluoromethylation represent fundamental synthetic approaches for the preparation of 1-Bromo-5-(trifluoromethyl)naphthalene. The compound, with molecular formula C11H6BrF3 and molecular weight 275.06, presents unique synthetic challenges due to the requirement for precise regioselective introduction of both bromine and trifluoromethyl substituents on the naphthalene ring system [1].

Sequential Functionalization Approaches

Sequential bromination followed by trifluoromethylation has emerged as a viable synthetic strategy. Research demonstrates that naphthalene can be subjected to controlled bromination conditions to achieve selective mono-bromination at specific positions [5]. Photobromination techniques utilizing internal light irradiation with 150W projector lamps at temperatures below 10°C have shown remarkable efficiency, producing tetrabromide intermediates in yields exceeding 90% [5]. These harsh bromination conditions, while effective for forming heavily brominated intermediates, require subsequent debromination and selective functionalization to achieve the desired substitution pattern.

The direct introduction of trifluoromethyl groups presents additional complexity. Silver-mediated trifluoromethylation using trimethylsilyl trifluoromethane represents a significant advancement in this field [24]. When applied to naphthalene substrates, this methodology proceeds with good yield and modest selectivity for the alpha-position, demonstrating that 85°C reaction temperatures with silver triflate and potassium fluoride can achieve trifluoromethylation in acceptable yields [24].

Alternative Direct Functionalization Methods

Research has revealed that vapor-phase bromination using trifluoromethyl bromide can simultaneously introduce both functional groups [32]. This approach operates at elevated temperatures above 400°C and utilizes trifluoromethyl bromide as both the brominating agent and the source of trifluoromethyl functionality [32]. The molar ratio of trifluoromethyl bromide to aromatic substrate determines the degree of bromination, with each mole of trifluoromethyl bromide providing one bromine atom for ring substitution while generating fluoroform as a byproduct [32].

The following table summarizes key direct functionalization parameters:

| Method | Temperature (°C) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Photobromination | <10 | 90 | High tetrabromide formation | [5] |

| Silver-mediated CF3 | 85 | Good | Modest α-selectivity | [24] |

| Vapor-phase CF3Br | >400 | Variable | Position-dependent | [32] |

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling methodologies offer sophisticated routes to 1-Bromo-5-(trifluoromethyl)naphthalene through strategic use of pre-functionalized naphthalene precursors. These approaches leverage the exceptional versatility of palladium complexes in facilitating carbon-carbon and carbon-heteroatom bond formation [9] [10].

Suzuki-Miyaura Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions on bromo-naphthalene precursors have demonstrated significant utility in constructing diverse naphthalene libraries [9]. Research indicates that naphthalene-based polymers can serve as effective catalytic supports for Suzuki cross-coupling reactions, achieving greater than 95% conversion with high selectivity exceeding 97% under mild conditions at 60°C in ethanol-water solvent systems [13] [15].

The application of palladium catalysis extends to specialized trifluoromethylation protocols. Palladium-catalyzed trifluoromethylation of vinyl sulfonates has been developed using catalyst systems composed of palladium dibenzylideneacetone or allyl palladium chloride dimers with monodentate biaryl phosphine ligands [14]. These systems generate trifluoromethyl anion equivalents in situ from trimethylsilyl trifluoromethane combined with potassium fluoride or triethylsilyl trifluoromethane with rubidium fluoride [14].

Dearomative Difunctionalization Approaches

Advanced palladium-catalyzed strategies include dearomative difunctionalization of naphthalene substrates [10]. This methodology employs naphthalene as a masked conjugated diene in tandem Heck-Suzuki sequences, achieving excellent regio- and diastereoselectivities for 1,4-difunctionalization products [10]. The success of this approach relies on inhibiting competitive side reactions including intramolecular naphthalenyl carbon-hydrogen arylation and intermolecular Suzuki cross-coupling [10].

Alkynylbromination Methodologies

Palladium-catalyzed 1,1-alkynylbromination of terminal alkenes represents an innovative approach utilizing alkynyl bromides [11]. When applied to 2-vinylnaphthalene substrates, this methodology achieves 71% nuclear magnetic resonance yield and 61% isolated yield using palladium acetate catalyst at 75°C in toluene under aerobic conditions [11]. The mechanism involves palladium center migration followed by formation of π-allenyl palladium intermediates, leading to stereoselective reductive elimination [11].

Industrial-Scale Production Techniques and Yield Optimization

Industrial-scale production of naphthalene derivatives requires careful optimization of reaction conditions, catalyst systems, and purification protocols to achieve economically viable yields and product quality [16] [19].

Large-Scale Bromination Systems

Industrial bromination systems for naphthalene derivatives have been developed using zeolite and amorphous silica-alumina catalysts [16]. Research demonstrates that bromination using liquid bromine over zeolite HY and Synclyst catalysts achieves yields exceeding 96% for dibromonaphthalene formation within 3 hours under stirring conditions [16]. The use of calcined catalysts at 550°C for minimum 6 hours, combined with dichloromethane solvent systems, provides optimal selectivity and conversion [16].

Optimization studies reveal that HY zeolite with silicon dioxide to aluminum oxide ratio of 25 produces superior results compared to Synclyst S25, achieving 96% yield in 3 hours versus 92% yield in 1 hour respectively [16]. These findings indicate that catalyst selection significantly impacts both reaction kinetics and ultimate product distribution [16].

Continuous Production Methodologies

Industrial naphthalene production employs sophisticated distillation systems for large-scale synthesis and purification [36]. The twin furnace double tower process represents the maximum domestic application for scale operations with low naphthalene content raw materials [36]. This methodology involves primary tower operations at 150-155°C with pressures of 15-35 kPa, followed by rectification tower operations at 216-219°C with pressures of 100-115 kPa [36].

Process optimization studies demonstrate that heat integration through multiple heat exchangers significantly improves energy efficiency [36]. The utilization of tar three mixed cuts containing 40-70% naphthalene as feedstock, combined with systematic heat exchange networks, achieves substantial cost reductions and yield improvements [36].

Yield Optimization Parameters

The following table presents optimized industrial production parameters:

| Process Parameter | Optimal Range | Yield Impact | Energy Efficiency |

|---|---|---|---|

| Primary Tower Temperature | 150-155°C | High conversion | Moderate |

| Primary Tower Pressure | 15-35 kPa | Improved selectivity | High |

| Rectification Temperature | 216-219°C | Product purity | Low |

| Catalyst Calcination | 550°C, 6h | Enhanced activity | Initial investment |

Trifluoromethylation Scale-Up Challenges

Industrial-scale trifluoromethylation presents significant economic and technical challenges [19]. The use of methyl chlorodifluoroacetate with potassium fluoride and copper iodide systems, while cost-effective compared to alternative trifluoromethylation reagents, requires four equivalents of methyl chlorodifluoroacetate and stoichiometric copper [19]. This methodology suffers from multiple alkylation on initial trifluoromethyl units, resulting in polymeric byproducts that complicate purification [19]. Additionally, carbon dioxide foam formation interferes with kilogram-scale batch production, necessitating specialized equipment design [19].

Challenges in Regioselectivity and Purification

The synthesis of 1-Bromo-5-(trifluoromethyl)naphthalene faces significant challenges related to achieving precise regioselectivity and subsequent purification of the desired isomer from complex reaction mixtures [21] [22].

Regioselectivity Challenges in Bromination

Naphthalene bromination exhibits complex regioselectivity patterns that depend critically on reaction conditions and catalyst systems [21] [22]. Research demonstrates that bromination of naphthalene using three mole equivalents of bromine at room temperature produces 1,4,6-tribromonaphthalene as the major product in 66% yield, accompanied by 1,4-dibromonaphthalene (8%) and 1,5-dibromonaphthalene (10%) as minor products [21]. The formation of multiple regioisomers necessitates sophisticated separation techniques to achieve pure target compounds.

Structured solid catalysts significantly influence regioselectivity patterns [22]. Studies reveal that calcined montmorillonite KSF clay promotes formation of 1,2,4,6-tetrabromonaphthalene in 92% yield with 1,3,5,7-tetrabromonaphthalene as a 5% byproduct when four mole equivalents of bromine are employed [21]. The electronic and steric effects governing these selectivity patterns remain incompletely understood, complicating rational synthetic design.

Trifluoromethylation Selectivity Issues

Trifluoromethylation of naphthalene substrates presents additional regioselectivity challenges [24]. Silver-mediated trifluoromethylation reactions show modest selectivity for α-positions over β-positions, but the selectivity ratios are insufficient for practical synthetic applications requiring high regiopurity [24]. Comparison with known radical trifluoromethylation reactions reveals different selectivity patterns, suggesting that silver-mediated processes may not proceed through purely free-radical pathways [24].

The involvement of caged or silver-associated radicals appears likely based on comparative selectivity studies [24]. When anisole undergoes trifluoromethylation with in situ-generated trifluoromethyl radicals, the ortho:meta:para product ratio is 7.5:1:5, whereas silver-mediated transformation produces a 2.7:1:1.2 ratio [24]. These substantial differences indicate mechanistic complexity that impacts synthetic utility.

Purification Methodologies

Purification of substituted naphthalene derivatives requires specialized techniques due to their low solubility in conventional organic solvents [23]. Research on naphthalene dicarboxylic acid purification reveals that traditional crystallization methods often prove inadequate for achieving pharmaceutical-grade purity [23]. Alternative approaches involving reaction with lower alkanoic anhydrides at elevated temperatures (100°C) followed by controlled hydrolysis provide superior purification results [23].

Crystallization optimization studies demonstrate that solvent selection critically impacts purification efficiency [21]. For 1,4,6-tribromonaphthalene, crystallization from crude reaction mixtures yields pure product in 50% isolated yield, while 1,2,4,6-tetrabromonaphthalene achieves 70% isolated yield through similar crystallization protocols [21].

Advanced Separation Techniques

Proto-debromination represents an innovative approach for achieving regioselective synthesis of specific dibrominated naphthalene isomers [21]. Treatment of mixed tetrabromonaphthalene products with two mole equivalents of n-butyllithium at low temperature for short reaction times produces 2,6-dibromonaphthalene regioselectively in 82% yield after crystallization [21]. This methodology exploits differential reactivity of bromine substituents at α- versus β-positions to achieve selective debromination.

The following table summarizes purification challenges and solutions:

| Challenge | Traditional Approach | Advanced Solution | Success Rate |

|---|---|---|---|

| Low solubility | Standard crystallization | Anhydride treatment | Improved |

| Multiple isomers | Column chromatography | Selective debromination | 82% yield |

| Product purity | Multiple recrystallization | Controlled crystallization | 70% isolated |

| Regioselectivity | Harsh conditions | Structured catalysts | 92% selectivity |

1-Bromo-5-(trifluoromethyl)naphthalene is a substituted naphthalene derivative with the molecular formula C₁₁H₆BrF₃ and a molecular weight of 275.06 g/mol [1] [2] [3]. The compound is registered under CAS number 117539-59-0 and has the systematic IUPAC name 1-bromo-5-(trifluoromethyl)naphthalene [1] [2] [3]. The MDL reference number MFCD07371362 provides additional identification for this compound in chemical databases [2].

| Property | Value | Source Citation |

|---|---|---|

| CAS Number | 117539-59-0 | [1] [2] [3] |

| Molecular Formula | C₁₁H₆BrF₃ | [1] [2] [3] |

| Molecular Weight | 275.06 g/mol | [1] [2] [3] |

| IUPAC Name | 1-bromo-5-(trifluoromethyl)naphthalene | [3] |

| MDL Number | MFCD07371362 | [2] |

| InChI Key | MMRSUDXSSYTCRV-UHFFFAOYSA-N | [3] |

The compound exhibits limited water solubility, which is characteristic of aromatic compounds containing both bromine and trifluoromethyl substituents . The trifluoromethyl group is known to enhance lipophilicity while maintaining relatively low water solubility . The calculated logarithmic partition coefficient (LogP) value of 4.62110 indicates high lipophilicity and poor aqueous solubility [5].

| Property | Value | Source Citation |

|---|---|---|

| Density | No data available | [5] |

| Boiling Point | No data available | [5] |

| Melting Point | No data available | [5] |

| Flash Point | No data available | [5] |

| LogP | 4.62110 | [5] |

The thermal stability of 1-Bromo-5-(trifluoromethyl)naphthalene can be inferred from studies on related trifluoromethylated aromatic compounds. Research on thermal stability of trifluoromethyl-containing compounds indicates that these substituents generally enhance thermal stability due to the strong carbon-fluorine bonds [6]. The decomposition temperature for similar trifluoromethyl naphthalene derivatives has been reported to exceed 300°C [7]. The presence of both electron-withdrawing groups (bromine and trifluoromethyl) in the naphthalene system contributes to enhanced thermal stability compared to unsubstituted naphthalene [6].

Crystallographic Analysis and Packing Behavior

Limited specific crystallographic data is available for 1-Bromo-5-(trifluoromethyl)naphthalene. However, structural insights can be drawn from related brominated and trifluoromethylated naphthalene derivatives that have been characterized crystallographically [10] [11] [12].

Crystal structure analysis of similar compounds reveals that brominated naphthalene derivatives typically adopt planar molecular geometries with intermolecular interactions dominated by halogen bonding and π-π stacking interactions [12]. The crystal structure of 8-bromo-2,7-dimethoxy-1-naphthyl derivatives shows that the naphthalene ring system maintains planarity with dihedral angles between aromatic systems ranging from 75° to 89° [12].

For trifluoromethyl-substituted aromatic compounds, crystal packing is influenced by the electronic and steric effects of the CF₃ group [11]. Studies on 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one demonstrate that compounds crystallize with four molecules in the unit cell (Z = 4) and one formula unit in the asymmetric unit [11]. The crystal structure reveals molecules linked in head-to-tail fashion into dimers through weak C—H⋯Br and C—O⋯C interactions [11].

The presence of both bromine and trifluoromethyl substituents in 1-Bromo-5-(trifluoromethyl)naphthalene suggests similar intermolecular interactions. The bromine atom can participate in halogen bonding as both an electron donor and acceptor, while the trifluoromethyl group influences crystal packing through its substantial dipole moment and steric bulk [11] [10].

Computational studies on naphthalene derivatives indicate that substitution patterns significantly affect molecular conformation and crystal packing [13] [14]. The 1,5-substitution pattern in the target compound creates a specific electronic environment that influences intermolecular interactions and solid-state organization [14].

Electronic Effects of Bromine and Trifluoromethyl Substituents

The electronic properties of 1-Bromo-5-(trifluoromethyl)naphthalene are governed by the combined effects of two electron-withdrawing substituents positioned on the naphthalene ring system. Both bromine and trifluoromethyl groups exert significant inductive effects that alter the electronic distribution of the aromatic system [15] [16] [17].

The trifluoromethyl group is characterized by its exceptionally strong electron-withdrawing nature, with a Hammett σₚ constant of +0.54 [15]. This substituent operates primarily through inductive electron withdrawal, significantly reducing electron density on the aromatic ring [15] [16]. Density functional theory (DFT) studies on trifluoromethyl-substituted naphthalenes demonstrate that the CF₃ group substantially lowers the HOMO energy levels while raising LUMO energies, resulting in increased ionization potentials and enhanced electron affinities [18] [17].

Bromine substituents exhibit dual electronic character, acting as both electron-withdrawing through inductive effects (σᵢ = +0.45) and weakly electron-donating through resonance (+M effect) [15]. The net effect is electron withdrawal, though less pronounced than the trifluoromethyl group [15]. In naphthalene systems, bromine substitution typically results in a bathochromic shift in UV absorption spectra due to extended conjugation [19] [20].

| Electronic Parameter | Effect | Source Citation |

|---|---|---|

| HOMO Energy | Lowered by CF₃ and Br substituents | [18] [17] |

| LUMO Energy | Raised by electron-withdrawing effects | [18] [17] |

| Ionization Potential | Increased compared to naphthalene | [18] |

| Electron Affinity | Enhanced by substituents | [18] |

| HOMO-LUMO Gap | Modulated by substituent effects | [18] [17] |

The combined presence of these substituents in the 1,5-positions creates a unique electronic environment. DFT calculations on poly(CF₃)-substituted naphthalenes indicate that multiple electron-withdrawing groups produce additive effects on electronic properties [16] [17]. The positioning of substituents in a meta-relationship (1,5-positions) minimizes direct through-resonance interactions while maximizing inductive effects [16].

Studies on naphthalene versus benzene as transmitting moieties reveal that naphthalene derivatives exhibit enhanced sensitivity to substituent effects compared to benzene analogues [16] [17]. The bicyclic nature of naphthalene allows for more complex electronic communication between substituted positions [16] [17]. Computational analysis using the Substituent Effect Stabilization Energy (SESE) method demonstrates that trifluoromethyl-substituted naphthalenes are among the most sensitive molecular probes for electronic substituent effects [16] [17].

The electronic effects manifest in spectroscopic properties, with ¹H NMR chemical shifts for aromatic protons appearing in the deshielded region (δ 7.5-8.5 ppm) due to the electron-withdrawing nature of both substituents [21] [22]. The ¹⁹F NMR signal for the trifluoromethyl group appears as a characteristic singlet near δ -63 ppm [21] [22].

Electrochemical studies on related trifluoromethyl-substituted aromatics reveal significant shifts in redox potentials, with electron-withdrawing substituents facilitating reduction processes while making oxidation more difficult [23]. These effects have important implications for the compound's reactivity in cross-coupling reactions and other synthetic transformations [24].

Comparative Reactivity with Isomeric Derivatives

The reactivity of 1-Bromo-5-(trifluoromethyl)naphthalene can be understood through comparison with its positional isomers and related substituted naphthalene derivatives. The 1,5-substitution pattern creates distinct reactivity characteristics compared to other isomeric arrangements [24] [25].

| Isomer | CAS Number | Substitution Pattern | Electronic Environment |

|---|---|---|---|

| 1-Bromo-5-(trifluoromethyl)naphthalene | 117539-59-0 | 1,5-disubstituted | Meta-relationship |

| 1-Bromo-2-(trifluoromethyl)naphthalene | 117539-58-9 | 1,2-disubstituted | Ortho-relationship |

| 3-Bromo-2-(trifluoromethyl)naphthalene | 852103-61-8 | 2,3-disubstituted | Ortho-relationship |

The 1,5-substitution pattern in the target compound places the bromine and trifluoromethyl groups in a meta-relationship on the naphthalene ring system. This positioning minimizes steric interactions while allowing both substituents to exert their electronic effects independently [24]. In contrast, ortho-substituted isomers experience greater steric hindrance and potential for intramolecular interactions [24].

Electrophilic aromatic substitution reactions on naphthalene typically favor substitution at the 1-position over the 2-position under kinetic control [19] [20]. The presence of electron-withdrawing substituents significantly deactivates the aromatic system toward further electrophilic attack [19] [20]. In 1-Bromo-5-(trifluoromethyl)naphthalene, both substituents contribute to ring deactivation, with subsequent substitution expected to occur at the less deactivated positions [20].

Cross-coupling reactivity is particularly important for synthetic applications. The bromine substituent serves as an excellent leaving group in palladium-catalyzed reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings [24]. The trifluoromethyl group's electron-withdrawing nature enhances the electrophilicity of the carbon-bromine bond, potentially increasing reaction rates compared to electron-rich substrates .

Studies on the synthesis of functionalized trifluoromethyl naphthalene derivatives demonstrate that bromo(trifluoromethyl)naphthalenes undergo efficient halogen-metal exchange reactions followed by carboxylation to yield naphthoic acid derivatives [24] [25]. The regioselectivity of these transformations depends strongly on the substitution pattern and the electronic properties of the individual isomers [24].

Comparative reactivity studies indicate that 1-substituted naphthalenes generally exhibit higher reactivity than 2-substituted analogues in nucleophilic aromatic substitution reactions [20]. The 1,5-disubstituted pattern in the target compound positions both electron-withdrawing groups to activate the naphthalene system toward nucleophilic attack at specific positions [20].

The trifluoromethyl group's influence on reactivity extends beyond simple electronic effects. Its bulky nature can create steric hindrance in certain reactions, while its electron-withdrawing character facilitates reactions that benefit from increased electrophilicity [26] [23]. In the context of 1-Bromo-5-(trifluoromethyl)naphthalene, these effects combine to create a unique reactivity profile distinct from other isomeric arrangements [24] [25].